4Xge7PE33B
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Overview
Description
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate, also known by its unique identifier 4Xge7PE33B, is a chemical compound with the molecular formula C16H15BO5 and a molecular weight of 298.1 g/mol . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
The synthesis of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate can be compared with other similar compounds such as:
Ethyl 4-hydroxybenzoate: Similar in structure but lacks the benzoxaborol moiety, resulting in different chemical and biological properties.
Methyl 4-hydroxybenzoate: Another ester derivative with distinct reactivity and applications.
The uniqueness of Ethyl 4-[(1,3-dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoate lies in its benzoxaborol group, which imparts specific chemical reactivity and biological activity .
Properties
CAS No. |
1187187-14-9 |
---|---|
Molecular Formula |
C16H15BO5 |
Molecular Weight |
298.1 g/mol |
IUPAC Name |
ethyl 4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoate |
InChI |
InChI=1S/C16H15BO5/c1-2-20-16(18)11-3-5-13(6-4-11)22-14-7-8-15-12(9-14)10-21-17(15)19/h3-9,19H,2,10H2,1H3 |
InChI Key |
SFSKQAPHNNZNLT-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)OCC)O |
Origin of Product |
United States |
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